

Potential Pharmacological Properties of (3R,4R)-4-aminooxolan-3-ol: A Technical Guide

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Compound of Interest

Compound Name: (3R,4R)-4-aminooxolan-3-ol

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Abstract

(3R,4R)-4-aminooxolan-3-ol is a chiral molecule featuring a substituted tetrahydrofuran ring. While specific pharmacological data for this compound is not extensively available in current literature, its structural motif, the aminotetrahydrofuran scaffold, is present in a variety of biologically active molecules. This technical guide aims to provide an in-depth overview of the potential pharmacological properties of **(3R,4R)-4-aminooxolan-3-ol** by examining the activities of structurally related compounds. This document summarizes key physicochemical properties, explores potential therapeutic targets, outlines relevant experimental protocols for biological evaluation, and presents hypothetical signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related molecules.

Introduction

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications.^{[1][2]} The incorporation of an amino alcohol functionality, as seen in **(3R,4R)-4-aminooxolan-3-ol**, introduces chirality and the potential for specific interactions with biological targets such as receptors and enzymes. Although the biological activity of **(3R,4R)-4-aminooxolan-3-ol** itself is largely uninvestigated, its structural analogs have shown promise in various therapeutic areas,

particularly in the central nervous system (CNS) and as enzyme inhibitors. This guide will synthesize the available information on these related compounds to build a theoretical pharmacological profile for **(3R,4R)-4-aminooxolan-3-ol** and to provide a roadmap for its future investigation.

Physicochemical Properties of **(3R,4R)-4-aminooxolan-3-ol**

A summary of the known physicochemical properties of **(3R,4R)-4-aminooxolan-3-ol** is presented in Table 1. These properties are crucial for initial assessment of its drug-like characteristics and for the design of future experiments.

Property	Value	Source
IUPAC Name	(3R,4R)-4-aminooxolan-3-ol	PubChem
Molecular Formula	C ₄ H ₉ NO ₂	PubChem
Molecular Weight	103.12 g/mol	PubChem
CAS Number	153610-11-8	Advanced ChemBlocks
SMILES	N[C@H]1--INVALID-LINK-- COC1	Advanced ChemBlocks

Potential Pharmacological Activities of the Aminotetrahydrofuran Scaffold

While direct pharmacological data for **(3R,4R)-4-aminooxolan-3-ol** is scarce, the broader class of aminotetrahydrofuran derivatives has been explored for various therapeutic applications. Table 2 summarizes the observed activities in structurally related compounds, providing a basis for hypothesizing the potential pharmacology of **(3R,4R)-4-aminooxolan-3-ol**.

Therapeutic Area	Specific Activity	Examples of Structurally Related Compounds	Reference
Central Nervous System (CNS)	Psychotropic agents (dopaminergic, serotonergic, adrenergic receptor affinity)	Tetracyclic tetrahydrofuran derivatives	[3]
Antiviral	HIV-1 Protease Inhibition	Substituted tetrahydrofuran derivatives	[4]
Enzyme Inhibition	Various enzyme systems	Substituted aminotetrahydrofuranols	Inferred from general screening of heterocyclic compounds
GABA Receptor Modulation	Positive modulators of GABA-A receptors	Flavan-3-ol derivatives (contain a heterocyclic oxygen ring)	[5]

Detailed Experimental Protocols

To investigate the potential pharmacological properties of **(3R,4R)-4-aminoxolan-3-ol**, a series of in vitro and in vivo assays would be required. The following are generalized protocols for key experiments, adapted from methodologies used for analogous compounds.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the interaction of a compound with specific receptor targets.^{[6][7][8]} A competitive radioligand binding assay is a common method to determine the binding affinity (Ki) of a test compound.

Objective: To determine the binding affinity of **(3R,4R)-4-aminoxolan-3-ol** for a panel of CNS receptors (e.g., dopamine, serotonin, adrenergic receptors).

Materials:

- Test compound: **(3R,4R)-4-aminoxolan-3-ol**
- Receptor source: Cell membranes expressing the target receptor
- Radioligand: A specific high-affinity radiolabeled ligand for the target receptor
- Wash buffer (e.g., Tris-HCl)
- Scintillation cocktail
- Filter plates (e.g., 96-well glass fiber filter plates)
- Scintillation counter

Procedure:

- Prepare serial dilutions of the test compound.
- In a 96-well filter plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its K_d value), and the test compound at varying concentrations.
- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Dry the filter mats and place them in scintillation vials with scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to assess the ability of a compound to modulate the activity of a specific enzyme.

Objective: To evaluate the inhibitory potential of **(3R,4R)-4-aminooxolan-3-ol** against a target enzyme (e.g., acetylcholinesterase, a relevant target in CNS disorders).

Materials:

- Test compound: **(3R,4R)-4-aminooxolan-3-ol**
- Target enzyme (e.g., purified acetylcholinesterase)
- Substrate for the enzyme (e.g., acetylthiocholine)
- Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)
- Buffer solution (e.g., phosphate buffer)
- 96-well microplate
- Microplate reader

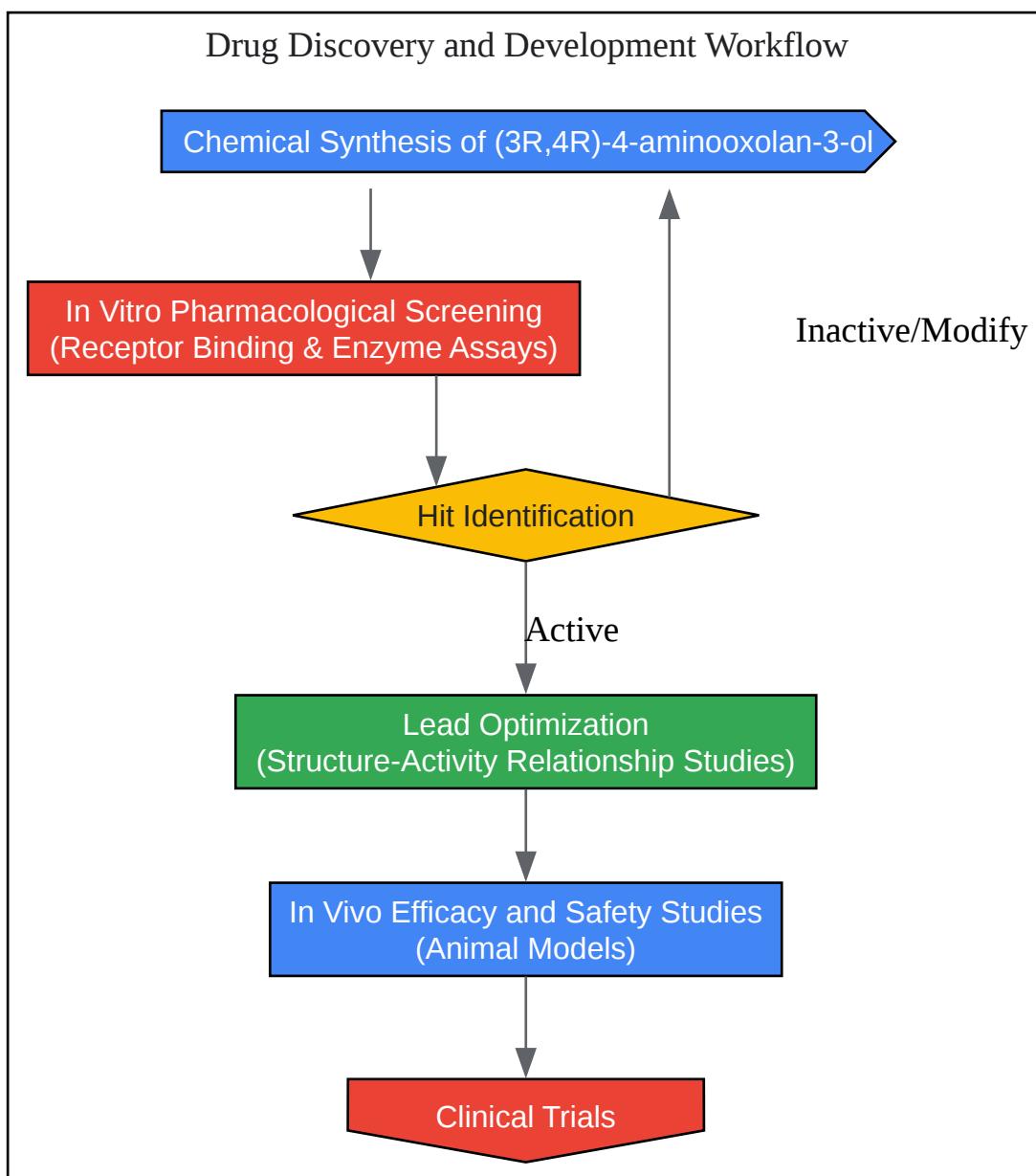
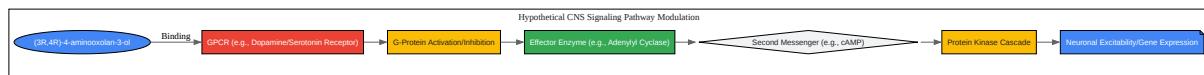
Procedure:

- Prepare serial dilutions of the test compound.
- In a 96-well microplate, add the buffer, the test compound at varying concentrations, and the enzyme solution.
- Pre-incubate the mixture for a specified period to allow for the interaction between the inhibitor and the enzyme.
- Initiate the enzymatic reaction by adding the substrate.

- Add the chromogenic reagent (DTNB), which reacts with the product of the enzymatic reaction to produce a colored product.
- Monitor the change in absorbance over time at a specific wavelength using a microplate reader.
- Calculate the rate of the enzymatic reaction for each concentration of the test compound.
- Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀).
- Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the process of drug discovery for **(3R,4R)-4-aminooxolan-3-ol**, the following diagrams are provided.



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